
4-Methyl-5-imidazolemethanol hydrochloride
Overview
Description
4-Methyl-5-imidazolemethanol hydrochloride is an organic compound with the molecular formula C5H9ClN2O. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-imidazolemethanol hydrochloride typically involves the reaction of α-chloroacetoacetate with formamide, followed by cyclization and subsequent reduction. The reaction conditions include heating the mixture to around 140°C, followed by neutralization and purification steps .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization, filtration, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-imidazolemethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
Medicinal Chemistry
Synthesis of Peptidomimetic Inhibitors:
4-Methyl-5-imidazolemethanol hydrochloride is utilized in the synthesis of imidazole-containing peptidomimetic inhibitors. These inhibitors have shown potential in targeting various biological pathways, particularly in cancer and infectious diseases. For instance, research has demonstrated that derivatives of this compound can inhibit protein farnesyltransferase, an enzyme implicated in cancer cell proliferation .
Tridentate Ligands:
The compound serves as a precursor for synthesizing tridentate ligands such as 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane. These ligands are significant in coordination chemistry and can form stable complexes with metal ions, which are useful in catalysis and materials science .
Analytical Chemistry
Detection Methods:
Recent studies have focused on the analytical methods for detecting 4(5)-methylimidazole (4(5)MEI), a related compound formed during food processing. Various extraction techniques, including solid-phase extraction and supercritical fluid extraction, have been employed to quantify 4(5)MEI levels in food matrices. These methods utilize high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for sensitive detection .
Food Matrix | Extraction Method | Detection Limit (ng/g) | Recovery (%) |
---|---|---|---|
Brown-colored foods | Ion-pair extraction | 36.87 | 87–117 |
Red ginseng products | DLLME with in situ derivatization | 5.79 | 89.86–109.09 |
Biscuits | Ion-pair extraction | 53 | Not specified |
Food Safety
Formation of 4(5)-Methylimidazole:
The compound is also studied for its formation during the Maillard reaction, which occurs when sugars react with amino acids during food processing. This is particularly relevant in the production of caramel colors used in food and beverages. Understanding its formation helps assess potential health risks associated with dietary intake .
Regulatory Considerations:
Given its presence in various food products, regulatory bodies monitor levels of 4(5)MEI due to its potential carcinogenic effects observed in animal studies. Analytical methods developed for its detection are crucial for ensuring compliance with safety standards and protecting public health .
Case Studies
1. Synthesis of Inhibitors:
A study published in Organic & Biomolecular Chemistry detailed the synthesis of imidazole-containing peptidomimetics using this compound as a key intermediate. The resulting compounds exhibited significant inhibitory activity against protein farnesyltransferase, suggesting their potential as therapeutic agents against certain cancers .
2. Detection in Food Products:
Research conducted on the presence of 4(5)MEI in caramel color revealed that ion-pair extraction methods combined with HPLC-MS could effectively quantify this compound at low concentrations across various food matrices, highlighting the importance of robust analytical techniques in food safety assessments .
Mechanism of Action
The mechanism of action of 4-Methyl-5-imidazolemethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation .
Comparison with Similar Compounds
Similar Compounds
4-methylimidazole: A simpler derivative of imidazole with similar chemical properties.
5-methylimidazole: Another imidazole derivative with a different substitution pattern.
1-methylimidazole: A compound with a methyl group at the nitrogen position, affecting its reactivity and applications.
Uniqueness
4-Methyl-5-imidazolemethanol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in various synthetic pathways.
Biological Activity
4-Methyl-5-imidazolemethanol hydrochloride is a compound with significant biological activity, particularly in the fields of microbiology and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
This compound (C₅H₉ClN₂O) is a white powder that exhibits solubility in water and organic solvents. It is commonly utilized in various scientific research applications due to its unique structure, which includes an imidazole ring that plays a crucial role in its biological interactions.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Histamine Receptors : The compound has been shown to modulate histamine receptor activity, which is significant in allergic responses and gastric acid secretion regulation .
- Enzyme Interaction : It can coordinate with metal ions, influencing enzyme activities such as those involved in metabolic pathways .
- Neuraminidase Inhibition : Research indicates that it may act as an inhibitor of neuraminidase, an enzyme implicated in the pathogenicity of several viruses, including influenza .
Biological Activities
- Antimicrobial Properties :
-
Antifungal Activity :
- Studies have highlighted its potential antifungal properties, making it a candidate for treating fungal infections.
- Histamine Catabolism :
Case Study 1: Antimicrobial Efficacy
A study examined the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting potential use as a topical antiseptic.
Case Study 2: Histamine Degradation
In a laboratory setting, researchers genetically engineered strains of Pseudomonas putida to enhance the degradation of histamine using this compound. The modified strains showed improved efficiency in converting histamine to non-toxic metabolites, demonstrating its application in bioremediation efforts .
Research Findings
Recent studies have focused on the synthesis and characterization of this compound derivatives. These derivatives have been assessed for their biological activities, revealing that modifications to the imidazole ring can enhance their antimicrobial and antifungal properties.
Property | Value |
---|---|
Molecular Formula | C₅H₉ClN₂O |
Solubility | Soluble in water and ethanol |
Antimicrobial Activity | Effective against E. coli and S. aureus |
Histamine Receptor Modulation | Yes |
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing 4-methyl-5-imidazolemethanol hydrochloride, and how can its purity be validated?
- Synthesis : Common methods involve functionalizing the imidazole ring, such as hydroxymethylation of 4-methylimidazole derivatives followed by hydrochloric acid neutralization. Reaction conditions (temperature, solvent, stoichiometry) must be tightly controlled to avoid decomposition, as the compound decomposes at 231–235°C .
- Purity Validation : Use HPLC (≥97.5–98% purity, as per vendor specifications) combined with IR spectroscopy to confirm structural integrity . Elemental analysis (C, H, N, Cl) and melting point determination (233°C decomposition) further validate purity .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Wear gloves, lab coats, and eye protection due to its irritant properties (skin, eyes, respiratory system). Avoid dust generation by working in a fume hood .
- Storage : Store in a sealed container under inert atmosphere (argon/nitrogen) at room temperature. Moisture-sensitive; use desiccants to prevent hydrolysis .
Q. What solvents are suitable for dissolving this compound in experimental setups?
- The compound is sparingly soluble in DMSO and methanol but may require sonication or gentle heating for complete dissolution. Avoid aqueous solutions unless buffered at neutral pH to prevent decomposition .
Advanced Research Questions
Q. How does this compound function in synthesizing tridentate ligands, and what coordination chemistry challenges arise?
- Application : It serves as a precursor for ligands like 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane, where the hydroxymethyl group facilitates covalent bonding to metal centers (e.g., transition metals). Steric hindrance from the methyl group may require optimization of reaction stoichiometry .
- Challenges : Imidazole ring protonation under acidic conditions can alter coordination behavior. Use pH-controlled environments and spectroscopic monitoring (UV-Vis, NMR) to track ligand-metal interactions .
Q. How can researchers resolve discrepancies in reported physical properties (e.g., color, solubility) across literature sources?
- Color Variability : Some sources describe the compound as white-yellow , while others note crystalline powder . This may stem from impurities (e.g., residual solvents) or storage conditions. Recrystallization from methanol/ether and elemental analysis can standardize samples .
- Solubility Conflicts : Discrepancies in DMSO/methanol solubility may arise from batch-to-batch variations. Conduct solubility tests under standardized conditions (temperature, solvent grade) and report detailed protocols .
Q. What advanced analytical methods are recommended for studying degradation pathways under varying experimental conditions?
- Stability Studies : Use thermogravimetric analysis (TGA) to monitor decomposition at elevated temperatures. Accelerated stability testing (40°C/75% RH) under inert vs. ambient conditions reveals moisture sensitivity .
- Degradation Products : LC-MS or GC-MS can identify breakdown products (e.g., 4-methylimidazole) under acidic or oxidative conditions .
Q. How do purity assessment methods (HPLC vs. IR) correlate, and how should conflicting results be interpreted?
- Method Comparison : HPLC quantifies purity based on chromatographic peaks, while IR confirms functional groups (e.g., -OH, C=N). Discrepancies may indicate non-UV-active impurities (e.g., salts) undetected by HPLC. Combine with NMR (1H/13C) for comprehensive analysis .
Q. Methodological Notes
- Synthetic Optimization : Pilot small-scale reactions to determine ideal stoichiometry for hydroxymethylation. Monitor pH during neutralization to avoid over-acidification .
- Analytical Cross-Validation : Always cross-check purity results with complementary techniques (e.g., HPLC + NMR) to account for method-specific limitations .
Properties
IUPAC Name |
(5-methyl-1H-imidazol-4-yl)methanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-4-5(2-8)7-3-6-4;/h3,8H,2H2,1H3,(H,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHDUFNPQJWPRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
38585-62-5, 91323-13-6 | |
Record name | 1H-Imidazole-5-methanol, 4-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38585-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole-5-methanol, 4-methyl-, hydrochloride (1:3) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91323-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40191906 | |
Record name | 4-Methylimidazol-5-ylmethanolhydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40191906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige granules; [Sigma-Aldrich MSDS] | |
Record name | 4-Methyl-5-imidazolemethanol hydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11642 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
38585-62-5 | |
Record name | 4-Methylimidazol-5-ylmethanolhydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038585625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylimidazol-5-ylmethanolhydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40191906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylimidazol-5-ylmethanolhydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.093 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.